2(1H)-Pyridinone, 1-ethyl-
Description
Significance of 2(1H)-Pyridinone Derivatives in Chemical and Biological Sciences
Derivatives of 2(1H)-pyridinone are of significant interest due to their diverse and potent biological activities. scispace.comontosight.ainih.gov The scaffold is a cornerstone in the development of therapeutic agents across various disease areas. Research has demonstrated that compounds incorporating the 2(1H)-pyridinone motif exhibit a broad spectrum of pharmacological properties, including:
Anticancer Activity: Pyridinone-containing molecules have shown considerable antiproliferative activity against several human tumor cell lines. nih.gov
Antiviral Effects: The scaffold is a key component in certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV. chembk.comepa.gov
Anti-inflammatory Properties: Certain derivatives have been investigated for their potential to reduce inflammation. nih.gov
Antimicrobial and Antifungal Activity: The 2(1H)-pyridinone core is found in compounds active against various bacteria and fungi. researchgate.net
Cardiotonic Effects: Some pyridinone derivatives have been developed as agents to increase heart muscle contractility. nih.gov
The versatility of the 2(1H)-pyridinone ring allows for substitution at various positions, enabling chemists to fine-tune the physicochemical properties and biological activity of the resulting molecules. ontosight.ai This adaptability has solidified its status as a critical building block in modern medicinal chemistry. nih.gov
Bioisosteric Relationships of 2(1H)-Pyridinone
A key aspect of the 2(1H)-pyridinone scaffold's importance lies in its role as a bioisostere—a chemical group that can replace another group in a biologically active molecule without significantly altering its biological activity. This principle is a fundamental strategy in drug design for optimizing properties like metabolic stability, solubility, and target binding. The 2(1H)-pyridinone ring is recognized as a bioisostere for several common functional groups and aromatic rings. clockss.orgrsc.org
The replacement of a phenyl ring with a 2-pyridone, for example, can introduce a hydrogen bond donor/acceptor site and modify the molecule's polarity, which can lead to improved pharmacokinetic profiles. clockss.org This strategic substitution has been successfully employed in the development of various therapeutic candidates.
Detailed Research Findings on 2(1H)-Pyridinone, 1-ethyl-
While extensive biological studies on the unsubstituted 2(1H)-Pyridinone, 1-ethyl- are limited in publicly available literature, research into its synthesis and properties provides valuable chemical knowledge. The primary method for its preparation involves the N-alkylation of 2-pyridone.
Studies on the alkylation of 2-pyridone salts with alkyl halides, such as ethyl iodide, have shown that the reaction can yield a mixture of N-alkylated (1-ethyl-2(1H)-pyridinone) and O-alkylated (2-ethoxypyridine) products. researchgate.net The ratio of these products is highly dependent on the reaction conditions, including the metal cation of the salt, the solvent, and the alkylating agent used. researchgate.net For instance, by carefully selecting the solvent and metal ion, the reaction can be directed to produce almost exclusively the N-alkylated or O-alkylated product. researchgate.net A kinetic study demonstrated that the reaction of ethyl iodide with the sodium salt of 2-pyridone in dimethylformamide (DMF) is a second-order reaction. researchgate.net
Below are the known chemical and physical properties of 2(1H)-Pyridinone, 1-ethyl-.
Table 1: Physicochemical Properties of 2(1H)-Pyridinone, 1-ethyl-
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 13337-79-6 | nist.gov |
| Molecular Formula | C₇H₉NO | nist.govchemicalbook.com |
| Molecular Weight | 123.15 g/mol | chemicalbook.com |
| Boiling Point | 408-409 K (135-136 °C) at 0.027 bar | nist.gov |
Table 2: Bioisosteric Equivalents of the 2(1H)-Pyridinone Scaffold
| Scaffold | Bioisosteric For | Rationale for Replacement | Source(s) |
|---|---|---|---|
| 2(1H)-Pyridinone | Amides | Mimics peptide bond, can form H-bonds with kinase hinge regions. | clockss.org |
| Pyridines | Modulates basicity and introduces H-bond donor capability. | clockss.org | |
| Pyranones | Heterocyclic ring replacement with similar size and conformation. | rsc.org | |
| Pyrimidines | Alters H-bonding patterns and electronic properties. | clockss.orgrsc.org | |
| Pyrazines | Modifies heterocyclic core while maintaining aromaticity. | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSQHZHIEDRSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158092 | |
| Record name | 2(1H)-Pyridinone, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13337-79-6 | |
| Record name | 2(1H)-Pyridinone, 1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013337796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYL-2-PYRIDONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 1h Pyridinone, 1 Ethyl and Its Analogues
Classical and Contemporary Ring-Forming Strategies
The construction of the 2(1H)-pyridinone core is achievable through several synthetic routes, broadly categorized into cyclization/condensation reactions and transformations of existing ring systems. nih.gov
A primary strategy for synthesizing the 2(1H)-pyridinone ring involves the cyclization and condensation of acyclic precursors. Various starting materials can be employed, each leading to a diverse range of substituted pyridinones.
From Malononitrile (B47326) and Cyanoacetamide : Malononitrile and cyanoacetamide are versatile reagents in the synthesis of 3-cyano-2(1H)-pyridinones. rsc.org Reactions involving β-aminoenones and malononitrile have been investigated to elucidate the reaction mechanism, which proceeds through a conjugated addition of the nitrile to the enone, followed by elimination and subsequent cyclization. acs.orgacs.org One-pot, multi-component reactions using malononitrile or ethyl cyanoacetate (B8463686) with acetophenone (B1666503) derivatives, aldehydes, and ammonium (B1175870) acetate (B1210297) have also been developed. researchgate.net Similarly, the condensation of substituted quinazolines with malononitrile or ethyl cyanoacetate can yield pyridinone–quinazoline derivatives. nih.gov
From Ethyl Acetoacetate (B1235776) : Ethyl acetoacetate is a key starting material in the Guareschi-Thorpe reaction for pyridine (B92270) synthesis. rsc.org In the presence of aqueous ammonia (B1221849), it can be converted to an imino ester, which then undergoes condensation with diethyl malonate to form ethyl 4-hydroxy-2-pyridinone-3-carboxylate. nih.gov
From Dimethyl 3-Oxopentanedioate : A one-pot synthesis of 2-(1H)-pyridinone can be achieved directly from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, using L-proline as a catalyst. This method is noted for its efficiency and tolerance of a broad range of functional groups. nih.govfrontiersin.org
From Nitriles : A tandem one-pot conversion of nitriles with ethyl bromoacetate (B1195939) in THF via a Blaise reaction intermediate has been shown to be an efficient method for producing various 2-pyridinone derivatives. nih.gov
From Chalcones : 4,6-diarylated/heterylated pyridin-2(1H)-one derivatives can be synthesized in good to excellent yields from 1,3-diarylated/heterylated-2-propen-1-ones (chalcones) in a one-pot, metal- and base-free domino reaction. rsc.org The mechanism is proposed to involve a Michael addition, followed by amination, intramolecular amidation, and dehydronitrosation. rsc.org The Claisen-Schmidt condensation of pyridin-2(1H)-one derivatives with aromatic and heteroaromatic aldehydes in the presence of a base is another route to chalcones that can serve as precursors. pleiades.online
| Starting Material(s) | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| β-Aminoenones and Malononitrile | Pyridine, aqueous NH3, ethanol, reflux | 3-Cyano-2(1H)-pyridinones | acs.org |
| Ethyl Acetoacetate | Aqueous ammonia, diethyl malonate | Ethyl 4-hydroxy-2-pyridinone-3-carboxylate | nih.gov |
| Dimethyl 3-Oxopentanedioate | DMF-DMA, primary amine, L-proline | Substituted 2-(1H)-pyridinones | nih.govfrontiersin.org |
| Nitriles and Ethyl Bromoacetate | THF, via Blaise reaction intermediate | 2-Pyridinone derivatives | nih.gov |
| Chalcones | Metal- and base-free, one-pot | 4,6-Diaryl/heteryl-2(1H)-pyridinones | rsc.org |
An alternative approach to the 2(1H)-pyridinone core is the modification of a pre-existing six-membered ring, such as pyridine. nih.gov A common method involves the reaction of pyridine N-oxide with acetic anhydride. stackexchange.com This treatment renders the 2-position of the pyridine ring electrophilic, allowing for acetate attack and subsequent re-aromatization to yield a 2-substituted pyridine. Hydrolysis of the acetate group then forms 2-hydroxypyridine (B17775), which tautomerizes to the more stable 2-pyridone. stackexchange.com
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like 2(1H)-pyridinones from simple starting materials in a single synthetic operation. mdpi.com The synthesis of pyrano[3,2-c]pyridones has been achieved through a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. nih.gov Another notable MCR involves the use of a Blaise reaction intermediate in a tandem one-pot conversion of nitriles with ethyl bromoacetate to produce various 2-pyridinone derivatives. nih.gov
N-Alkylation Strategies for 1-Ethyl-2(1H)-Pyridinone Derivatives
The synthesis of N-alkylated 2-pyridones, including 1-ethyl-2(1H)-pyridinone, is typically achieved by the alkylation of the parent 2-pyridone. mdpi.com However, the ambident nucleophilic nature of the 2-pyridone anion, which can react at either the nitrogen or the oxygen atom, presents a challenge in controlling the regioselectivity of the reaction. acs.orgresearchgate.net
The outcome of the alkylation of 2-pyridones, leading to either N-alkylation or O-alkylation, is influenced by a multitude of factors. acs.orgresearchgate.net
Catalyst Type : The choice of catalyst can significantly direct the regioselectivity. For instance, triflic acid has been shown to favor O-alkylation, while p-toluenesulfonic acid promotes N-alkylation in reactions with 2H-azirines. acs.org
Alkyl Halide Structure : The structure of the alkylating agent plays a crucial role. High regioselectivity for N-alkylation has been observed with benzyl (B1604629) halides, primary alkyl halides, and even bulky secondary alkyl halides under specific conditions. acs.orgacs.org
Substituents : The nature of substituents on the pyridone ring can influence the N- versus O-alkylation ratio, particularly in Mitsunobu reactions. researchgate.net
Solvents : The solvent system can impact the reaction outcome. A mild and regioselective N-alkylation of 2-pyridones has been developed in water using a micellar system created by the addition of Tween 20. acs.orgacs.org
Temperature : Temperature is another critical parameter that can affect the regioselectivity of the alkylation reaction. acs.orgresearchgate.net
A practical method for the regioselective N-alkylation of 2-pyridones involves the use of α-keto esters mediated by P(NMe2)3, which proceeds via a direct deoxygenation process under mild conditions. organic-chemistry.org
| Factor | Influence on Regioselectivity | Example/Observation | Reference |
|---|---|---|---|
| Catalyst | Can direct the reaction towards either N- or O-alkylation. | Triflic acid favors O-alkylation; p-toluenesulfonic acid favors N-alkylation. | acs.org |
| Alkyl Halide Structure | Primary and benzyl halides generally favor N-alkylation. | High N-alkylation selectivity with benzyl halides (>5:1) and primary alkyl halides (>6:1). | acs.orgacs.org |
| Substituents on Pyridone Ring | Affects the N-/O-alkylation product ratio. | Observed in Mitsunobu reactions. | researchgate.net |
| Solvent | Can enhance reaction rates and influence selectivity. | N-alkylation in water with Tween 20 to form a micellar system. | acs.orgacs.org |
| Temperature | A key parameter affecting the reaction outcome. | General observation in alkylation reactions. | acs.orgresearchgate.net |
Green Chemistry Approaches in 2(1H)-Pyridinone Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. In the context of 2(1H)-pyridinone synthesis, several green chemistry approaches have been reported.
Microwave-assisted synthesis has been recognized as a green tool, offering advantages such as shorter reaction times and improved yields in the one-pot, four-component synthesis of pyridine derivatives. nih.gov The synthesis of N-substituted 2-pyridones via one-pot multicomponent reactions under microwave irradiation has also been successfully demonstrated. mdpi.com
Furthermore, the development of synthetic protocols under solvent-free conditions represents a significant step towards greener chemistry. The synthesis of 4-aryl substituted-5-alcoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones has been achieved using Meldrum's acid under solvent-free conditions with infrared irradiation as the activation method. mdpi.com The use of water as a solvent, as seen in the regioselective N-alkylation of 2-pyridones, is another example of a green synthetic strategy. acs.orgacs.org
Solvent-Free Reaction Conditions
Solvent-free, or neat, reactions represent a significant advancement in green chemistry by minimizing volatile organic compound emissions and simplifying product workup. Multicomponent reactions (MCRs) are particularly well-suited for these conditions, often requiring only thermal energy to proceed. wordpress.commdpi.com
One common approach involves the one-pot condensation of aldehydes, active methylene (B1212753) compounds (like ethyl cyanoacetate), and a nitrogen source (such as an amine or ammonium acetate) by heating the mixture. mdpi.comrsc.org For instance, the reaction of aromatic aldehydes, acetophenones, ethyl cyanoacetate, and ammonium acetate can be heated to around 120°C to produce highly substituted 2-pyridones. rsc.org This domino reaction sequence typically involves an initial Knoevenagel condensation, followed by a Michael addition, and subsequent ring closure and aromatization. wordpress.com The absence of a solvent not only reduces waste but can also accelerate reaction rates due to the high concentration of reactants.
Table 1: Examples of Solvent-Free Synthesis of 2-Pyridone Analogs
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, celebrated for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. organic-chemistry.orgnih.gov This technique provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and, in some cases, lead to different product selectivities compared to conventional heating. nih.gov
For the synthesis of N-substituted 2-pyridones, microwave-assisted MCRs are particularly effective. mdpi.com A one-pot reaction combining reagents like acetophenone, benzaldehyde, methyl cyanoacetate, and an amine (such as 2-aminoethanol to introduce an N-ethyl-hydroxyl analog) can be completed in as little as 10 minutes under microwave irradiation at 250 watts. mdpi.com This approach is highly selective for N-alkylation, avoiding the common side-reaction of O-alkylation. mdpi.com Similarly, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process of Michael addition and a high-temperature cyclodehydration, can be performed in a single, efficient step under microwave conditions. organic-chemistry.orgresearchgate.net This method has been used to synthesize 1-ethyl-pyridinium salts by reacting the parent heterocycle with iodoethane (B44018) in acetonitrile (B52724) at 155°C for 50 minutes. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Phase Transfer Catalysis in 2(1H)-Pyridinone Formation
Phase Transfer Catalysis (PTC) is a valuable methodology for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. acsgcipr.org A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant (usually an anion) from one phase to another, allowing it to react with the second reactant. acsgcipr.org This technique avoids the need for harsh conditions or expensive, anhydrous, and often toxic solvents. acsgcipr.org
In the context of N-alkylated pyridinone synthesis, PTC is particularly useful for the alkylation step. The deprotonation of a 2-pyridone with a base (like NaOH or a carbonate) creates a pyridone anion. This anion can be transferred from an aqueous or solid phase into an organic phase containing the alkylating agent (e.g., ethyl iodide) by the catalyst. This process allows for efficient N-alkylation under mild conditions, offering a greener alternative to methods that use dipolar aprotic solvents. acsgcipr.org While direct alkylation of 2-pyridone can lead to a mixture of N- and O-alkylated products, an alternative PTC-compatible strategy involves starting with a 2-alkoxypyridine. acs.org In this method, the pyridine nitrogen attacks the alkyl halide, forming a pyridinium (B92312) salt. The halide counterion, shuttled by the PTC, then displaces the alkoxy group to selectively yield the N-alkyl-2-pyridone. acs.org
Mechanistic Investigations of 2(1H)-Pyridinone Synthetic Pathways
The formation of the 2(1H)-pyridinone ring is a well-orchestrated sequence of chemical reactions. Multicomponent reactions, in particular, rely on a domino cascade of bond-forming events.
A prevalent mechanistic pathway begins with a Michael Addition . rsc.orgnih.govresearchgate.net In a typical three-component synthesis of N-alkyl-2-pyridones, a primary amine (e.g., ethylamine) first reacts with an activated alkyne, such as diethyl acetylenedicarboxylate, via a Michael addition to form an enamine intermediate. This intermediate then acts as the nucleophile in a second Michael addition with another equivalent of the alkyne. rsc.orgresearchgate.net
This is followed by an Intramolecular Cyclization , where the nitrogen atom attacks one of the ester carbonyl groups, leading to the formation of a six-membered dihydropyridinone ring and the elimination of an alcohol molecule. nih.govnih.gov This cyclization is a key step in establishing the core heterocyclic structure.
The dihydropyridinone intermediate can then undergo Oxidative Aromatization to yield the final, stable 2-pyridinone product. wum.edu.pkmdpi.com In many syntheses, this oxidation occurs spontaneously with atmospheric oxygen, while in others, a specific oxidizing agent (such as nitric acid, DMSO, or even pyritic ash) is employed to facilitate the conversion. wum.edu.pkmdpi.comsciforum.net This final step is crucial for achieving the aromatic pyridone system. acsgcipr.org
More advanced and atom-economical strategies involve direct C–H Bond Activation . researchgate.netresearchgate.netrsc.org This modern approach allows for the direct installation of functional groups onto a pre-existing pyridone ring, bypassing the need for pre-functionalized substrates. rsc.orgrsc.org Transition metal catalysts, often based on palladium, rhodium, or nickel, can selectively activate a specific C–H bond (e.g., at the C3 or C6 position) of the pyridone. researchgate.netrsc.org For instance, a nickel/AlMe₃ system can catalyze the regioselective insertion of alkynes into the C6–H bond. researchgate.net This method represents a powerful tool for the late-stage functionalization of pyridone scaffolds. researchgate.net
Reactivity and Chemical Transformations of 2 1h Pyridinone, 1 Ethyl and Its Derivatives
Nucleophilic and Electrophilic Reactivity of the 2(1H)-Pyridinone Ring System
The 2(1H)-pyridinone ring system, including its 1-ethyl derivative, exhibits both nucleophilic and electrophilic characteristics, making it a versatile participant in a variety of chemical reactions. masterorganicchemistry.com The presence of the amide functionality within the heterocyclic ring dictates its reactivity. The lone pair of electrons on the nitrogen atom can participate in nucleophilic attacks, while the carbonyl carbon is susceptible to attack by nucleophiles. Conversely, the conjugated diene system within the ring can act as an electrophile. nih.govresearchgate.net
A key aspect of the reactivity of 2-pyridone derivatives is their ability to undergo site-selective C-H functionalization. Research has demonstrated that the C3 position is particularly susceptible to radical-induced alkylation and arylation reactions. rsc.org For instance, nickel-catalyzed direct alkylation with α-bromo carbonyl compounds proceeds with high C3 selectivity, irrespective of the electronic and steric nature of other substituents on the pyridone ring. rsc.org This regioselectivity is attributed to a homolytic aromatic substitution-type mechanism. rsc.org
Furthermore, the electrophilic nature of the 2-pyridone ring is evident in its reactions with strong nucleophiles like Grignard reagents. In the presence of iron catalysts, 2-pyridone derivatives react with Grignard reagents to yield 1,6-addition products. nih.govresearchgate.net This transformation highlights the ability of the polarized diene system within the ring to act as an electrophilic recognition element for the organometallic reagent. nih.govresearchgate.net
The following table summarizes the observed reactivity at different positions of the 2-pyridone ring:
| Position | Type of Reactivity | Example Reaction |
| N1 | Nucleophilic | Alkylation (e.g., with ethyl iodide to form 1-ethyl-2(1H)-pyridinone) |
| O (carbonyl) | Nucleophilic | Protonation, coordination to metal centers |
| C3 | Electrophilic | Radical alkylation and arylation |
| C6 | Electrophilic | 1,6-addition of Grignard reagents |
Catalytic Activity of 2(1H)-Pyridinones in Organic Reactions (e.g., Aminolysis of Esters)
2(1H)-Pyridinone and its derivatives have emerged as effective organocatalysts for a range of chemical transformations, most notably the aminolysis of esters. wikipedia.orgnih.govrsc.org This catalytic activity stems from the bifunctional nature of the 2-pyridone ring, which can act as both a Brønsted acid (via the N-H proton in the parent compound) and a Brønsted base (via the carbonyl oxygen). nih.govrsc.org While 1-ethyl-2(1H)-pyridinone lacks the N-H proton for direct proton donation, its carbonyl group can still function as a hydrogen bond acceptor, activating the amine nucleophile.
The proposed mechanism for 2-pyridone-catalyzed ester aminolysis involves the formation of a ternary complex between the catalyst, the ester, and the amine. researchgate.net The catalyst facilitates the reaction by simultaneously activating both reactants. The carbonyl oxygen of the pyridone acts as a general base, deprotonating the amine and increasing its nucleophilicity. In the case of N-H containing pyridones, the N-H group acts as a general acid, activating the ester by hydrogen bonding to the carbonyl oxygen.
Studies on 6-halo-2-pyridones have shown that electron-withdrawing substituents can enhance the catalytic activity by increasing the acidity of the N-H proton and modulating the basicity of the carbonyl group. nih.govrsc.org Although 1-ethyl-2(1H)-pyridinone does not possess an N-H proton, the fundamental principle of bifunctional catalysis through hydrogen bonding interactions remains relevant.
The table below presents data on the catalytic efficiency of 2-pyridone derivatives in the aminolysis of p-nitrophenyl acetate (B1210297) with benzylamine.
| Catalyst | Conversion (%) after 24h |
| No Catalyst | < 5 |
| 2-Pyridone | > 95 |
| 6-Chloro-2-pyridone | > 95 |
| 6-Iodo-2-pyridone | > 95 |
Data adapted from studies on related 2-pyridone systems.
Proton Transfer Mechanisms in 2(1H)-Pyridinone Systems
The 2(1H)-pyridinone system is a classic model for studying proton transfer mechanisms due to its tautomeric equilibrium with 2-hydroxypyridine (B17775). rsc.orgwuxibiology.com While the N-ethyl substitution in 2(1H)-pyridinone, 1-ethyl- prevents this specific tautomerization, the fundamental principles of proton transfer are still highly relevant to its interactions with other molecules and its potential role in proton-coupled processes.
Proton transfer in 2-pyridone systems can occur through several mechanisms:
Intramolecular Proton Transfer: This involves the direct transfer of a proton from the nitrogen to the oxygen within a single molecule. This pathway generally has a high energy barrier and is not favored. wikipedia.org
Intermolecular Proton Transfer (via Dimerization): 2-Pyridones readily form hydrogen-bonded dimers in non-polar solvents. wikipedia.org Within this dimer, a concerted double proton transfer can occur, providing a lower energy pathway for tautomerization. wikipedia.orgwuxibiology.com
Solvent-Mediated Proton Transfer: In protic solvents like water, solvent molecules can act as a bridge, facilitating proton transfer between the nitrogen and oxygen atoms. rsc.orgwuxibiology.com This mechanism is particularly efficient as it lowers the activation energy for the transfer. wuxibiology.com
The equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms is highly sensitive to the solvent environment. wikipedia.orgwuxibiology.com Polar, protic solvents tend to favor the 2-pyridone form, while non-polar solvents favor the 2-hydroxypyridine form. wikipedia.orgwuxibiology.com
The following table summarizes the relative energies of different proton transfer transition states for the parent 2-pyridone system, providing insight into the favored mechanisms.
| Proton Transfer Mechanism | Calculated Activation Energy (kcal/mol) |
| Intramolecular | ~30-50 |
| Dimer-assisted | ~10-15 |
| Water-assisted (single molecule) | ~12-17 |
These values are theoretical calculations for the parent 2-pyridone and serve to illustrate the relative favorability of different pathways.
Tautomerism and Conformational Analysis of 2 1h Pyridinone Systems
Lactam-Lactim Tautomeric Equilibria in 2(1H)-Pyridinones and 2-Hydroxypyridines
The equilibrium between the 2(1H)-pyridinone (lactam) and 2-hydroxypyridine (B17775) (lactim) tautomers is a well-documented phenomenon that is highly sensitive to the surrounding environment. nih.govwuxibiology.com In the gas phase, the two forms have a very small energy difference, with the lactim (2-hydroxypyridine) form being slightly more stable by approximately 3 kJ/mol. nih.gov However, this preference shifts dramatically in different solvents and in the solid state, where the lactam form is predominantly favored. nih.gov
For the target compound, 2(1H)-Pyridinone, 1-ethyl-, the presence of the N-ethyl group prevents the proton transfer necessary for tautomerization. Consequently, it exists exclusively in the lactam form.
The position of the tautomeric equilibrium is strongly influenced by solvent polarity. wikipedia.org Polar solvents preferentially stabilize the more polar tautomer, which is the lactam form (2-pyridone), due to its larger dipole moment. wuxibiology.comvoer.edu.vn Conversely, non-polar solvents favor the less polar lactim form (2-hydroxypyridine). wikipedia.org
In aqueous solutions, the equilibrium heavily favors the 2-pyridone form, with an equilibrium constant (Kt = [lactam]/[lactim]) reported to be as high as 900. nih.gov In contrast, in a non-polar solvent like cyclohexane, the two tautomers coexist in comparable amounts. nih.gov This solvent-dependent stability is a key aspect of pyridone chemistry.
| Solvent | Dielectric Constant (ε) | Equilibrium Constant (Kt = [Lactam]/[Lactim]) | Favored Tautomer |
|---|---|---|---|
| Gas Phase | 1 | ~0.3 | Lactim (2-Hydroxypyridine) |
| Cyclohexane | 2.02 | 1.7 | Lactam (2-Pyridone) |
| Chloroform | 4.81 | 6.0 | Lactam (2-Pyridone) |
| Water | 78.4 | ~900 | Lactam (2-Pyridone) |
The lactam and lactim tautomers can be distinguished by their unique spectroscopic fingerprints, particularly in infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. nih.govnih.gov
Infrared (IR) Spectroscopy : The most definitive feature for the lactam form [2(1H)-pyridinone] is the presence of a strong carbonyl (C=O) stretching vibration, typically found above 1640 cm-1. nih.gov The lactim form (2-hydroxypyridine), lacking a carbonyl group, instead shows a characteristic hydroxyl (O-H) stretching band. The absence of the O-H stretch and the presence of the C=O stretch in the solid-state IR spectrum confirm that 2-pyridone exists as the lactam tautomer. wikipedia.org
UV-Vis Spectroscopy : The electronic absorption spectra also differ. In aqueous solution, the lactam form of 2-pyridone exhibits an absorption maximum (λmax) at approximately 294 nm. amazonaws.com In contrast, the lactim form, which is more prevalent in non-polar solvents, typically absorbs at shorter wavelengths. For example, 6-chloro-2-pyridone in THF, which favors the lactim tautomer, has a λmax at 278 nm. amazonaws.com For substituted pyridones in chloroform, the lactim and lactam chromophores can sometimes be observed simultaneously, for instance at 300 nm (lactim) and 330 nm (lactam). uni-muenchen.de
Computational Studies on Tautomerism and Conformational Space
Theoretical calculations have been instrumental in elucidating the energetics and mechanisms of tautomerism in 2(1H)-pyridinone systems. These studies complement experimental findings and provide a deeper understanding of the factors governing tautomeric preference and the barriers to interconversion.
A variety of computational methods, including Ab Initio and Density Functional Theory (DFT), have been employed to investigate the tautomeric equilibrium. nih.govwayne.edu High-level calculations, when accounting for factors like geometry optimization, polarization functions, and correlation energy, are in good agreement with experimental gas-phase data, predicting a very small energy difference between the two tautomers. wayne.edu
DFT calculations using the B3LYP functional have been used to study the structures and stabilities of the tautomers and their hydrogen-bonded dimers. acs.orgpku.edu.cn Such studies confirm that while the 2-hydroxypyridine (lactim) form may be slightly more stable in the gas phase, the 2-pyridone (lactam) form is energetically favored in solution, a finding consistent with experimental observations. nih.govamazonaws.com These calculations also reveal changes in bond lengths and angles during tautomerization; for instance, the C=O bond in the lactam is significantly shorter than the C-O single bond in the lactim. nih.gov
Quantum chemical methods are crucial for calculating the energy barriers associated with the proton transfer that facilitates tautomerization. The direct intramolecular 1,3-proton shift from nitrogen to oxygen is a high-energy process, with a calculated activation energy of around 137 kJ/mol, making it an unlikely pathway under normal conditions. wikipedia.orgpku.edu.cn
Instead, computational studies have shown that intermolecular proton transfer mechanisms have significantly lower energy barriers. pku.edu.cn These pathways can be self-catalyzed through the formation of dimers or assisted by solvent molecules like water. wuxibiology.com
Dimer-Assisted Transfer : In this mechanism, a double proton transfer occurs within a hydrogen-bonded dimer of 2-pyridone molecules. The calculated activation energy for this process is remarkably low, at just 2.6 kJ/mol. pku.edu.cn
Water-Assisted Transfer : A single water molecule can act as a bridge, facilitating proton transfer between the nitrogen and oxygen atoms. This pathway has a calculated activation barrier of about 38.7 kJ/mol, which is substantially lower than the uncatalyzed intramolecular transfer. wuxibiology.compku.edu.cn
These computational findings highlight that the interconversion between lactam and lactim forms is not a simple intramolecular event but is often mediated by other molecules, leading to much faster kinetics than would otherwise be expected. wuxibiology.compku.edu.cn
Advanced Characterization and Spectroscopic Analysis of 2 1h Pyridinone, 1 Ethyl Derivatives
X-ray Crystallographic Analysis for Structural Elucidation
Studies on various N-substituted pyridin-2(1H)-one derivatives have successfully employed single-crystal X-ray diffraction to confirm their synthesized structures. niscpr.res.in For instance, the crystal structure of a derivative, (-)-(1'R)-1-(2'Hydroxy-1'-phenyl-ethyl)-1H-pyridin-2-one, was determined to belong to the triclinic crystal system with a P1 space group. researchgate.net
Crystallographic analysis also reveals crucial details about intermolecular interactions that govern the packing of molecules in the crystal lattice. In a complex derivative of 1-ethyl-2-pyridinone, the 2-pyridone moiety was observed to interact with an ethylamine (B1201723) group via hydrogen-bonded chains. acs.org Furthermore, π–π stacking interactions between aromatic rings are often identified, contributing to the stabilization of the crystal structure. acs.org The pyridone ring itself is typically found to be nearly planar. acs.org The analysis of a complex phthalimide-fleximer containing a pyridone core revealed that the C–N bond lengths within the pyridone ring are in good agreement with those of other 2-pyridone derivatives. acs.org
Table 1: Representative Crystallographic Data for 2(1H)-Pyridinone Derivatives Data presented for illustrative derivatives from the literature.
| Parameter | (-)-(1'R)-1-(2'Hydroxy-1'-phenyl-ethyl)-1H-pyridin-2-one researchgate.net | Pyridone-Phthalimide Fleximer (Molecule A) acs.org |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1 | P21/c |
| Dihedral Angle | Not specified | 75.49° (between phthalimide (B116566) and pyridone rings) |
| Key Interactions | Not specified | C–H···O, C–H···π, and π–π stacking |
Detailed Spectroscopic Methods for Molecular Structure (e.g., FT-IR, UV-Vis, NMR, MS)
A combination of spectroscopic techniques is essential for the comprehensive characterization of 2(1H)-pyridinone, 1-ethyl- derivatives, complementing the data obtained from X-ray crystallography.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-ethyl-2-pyridinone derivatives, the most prominent absorption band is the carbonyl (C=O) stretching vibration of the pyridone ring, which typically appears in the range of 1650-1680 cm⁻¹. niscpr.res.inhilarispublisher.com For example, a derivative, 5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-hydroxyethyl) pyridin-2(1H)-one, displays a strong C=O stretch at 1657 cm⁻¹. niscpr.res.in Other characteristic bands include C-H stretching vibrations of the ethyl group and the aromatic ring, and C=C stretching vibrations of the pyridone ring. niscpr.res.in
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridone derivatives typically exhibit characteristic absorption bands in the UV region between 200 and 400 nm. niscpr.res.inruc.dk These absorptions are generally attributed to π → π* and n → π* electronic transitions within the conjugated pyridone system. researchgate.net A study on 5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-hydroxyethyl) pyridin-2(1H)-one reported absorption maxima (λmax) at 295 nm and 212 nm in methanol. niscpr.res.in The polarity of the solvent can influence the position of these absorption bands. physchemres.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR: In ¹H NMR spectra of 1-ethyl-2-pyridinone derivatives, the ethyl group gives rise to a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, resulting from spin-spin coupling. For one derivative, the methyl triplet appeared at δ 0.84–0.89 ppm. acs.org The protons on the pyridone ring appear as distinct multiplets in the aromatic region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the pyridone ring is typically observed as a downfield signal. For instance, in ethyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate, the carbonyl carbon appears at δ 164.8 ppm. nih.gov The carbons of the ethyl group and the pyridone ring also show characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. niscpr.res.in For example, the molecular formula of 5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-hydroxyethyl) pyridin-2(1H)-one was confirmed by HRMS, which gave an exact mass of 300.0686 ([M+H]⁺). niscpr.res.in Analysis of the fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.
Table 2: Summary of Spectroscopic Data for Representative 2(1H)-Pyridinone Derivatives
| Technique | Derivative | Observed Data |
| FT-IR (cm⁻¹) | 5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-hydroxyethyl) pyridin-2(1H)-one niscpr.res.in | 1657 (C=O), 1603 (amide-like) |
| UV-Vis (λmax) | 5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-hydroxyethyl) pyridin-2(1H)-one niscpr.res.in | 295 nm, 212 nm (in CH₃OH) |
| ¹H NMR (δ, ppm) | Ethyl-5-cyano-4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate acs.org | 0.84–0.89 (t, 3H) |
| HRMS (m/z) | 5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-hydroxyethyl) pyridin-2(1H)-one niscpr.res.in | 300.0686 [M+H]⁺ |
Thermal Behavior Studies of 2(1H)-Pyridinone Derivatives
The thermal stability of chemical compounds is a critical property, and it is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the decomposition temperature (Td), which provides a measure of the compound's thermal stability. Studies on various azo pyridone derivatives have shown that these compounds possess high thermal stability, with a 5% weight loss degradation temperature (Td) often exceeding 250 °C. mdpi.com The thermal stability can be influenced by substituents on the pyridone ring; for example, increasing the atomic number of a halogen substituent was found to increase the Td. mdpi.com
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. It can be used to determine melting points, glass transitions, and temperatures of exothermic or endothermic decomposition. For some pyridone derivatives, DSC has been used to measure the radical onset temperature (Tonset) and the peak temperature of decomposition (Tpeak). mdpi.com The profile of thermal events can also provide information about the purity and crystallinity of the material; a sharp, single-stage decomposition can be indicative of a pure, crystalline compound. eurjchem.com
Table 3: Thermal Properties of Representative Azo Pyridone Derivatives
| Compound | Decomposition Temperature (Td at 5% weight loss) mdpi.com |
| M-PAMOPC | 266 °C |
| F-PAMOPC | 261 °C |
| Cl-PAMOPC | 273 °C |
| Br-PAMOPC | 286 °C |
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar
Impact of Substituents on 2(1H)-Pyridinone Ring Activity and Selectivity
The 2(1H)-pyridinone scaffold is a versatile template in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents. nih.gov These modifications can influence the molecule's size, shape, electronic distribution, and physicochemical properties, thereby affecting its interaction with biological targets.
The nature of the substituent at the N-1 position of the pyridinone ring plays a critical role in determining the biological activity profile of the resulting compound. The choice between an alkyl and an aryl group at this position can lead to significant differences in potency and therapeutic application.
For instance, in the development of inhibitors for hepatitis B virus (HBV) DNA replication, preliminary structure-activity relationship studies revealed that N-aryl derivatives of 2-pyridinone analogues generally exhibited superior anti-HBV activity compared to their N-alkyl counterparts. nih.gov Conversely, in other contexts, N-alkyl substituents may be preferred. The synthesis of N-alkyl or N-aryl pyridinium-substituted fluorophores highlights the diverse applications where either substitution pattern may be desirable to achieve specific photophysical properties. scilit.com An activity-guided SAR optimization study for AMPA receptor antagonists also involved manipulating aryl groups at the N-1 position, leading to the discovery of perampanel, an extremely potent antagonist. nih.gov This underscores that the superiority of an N-aryl versus an N-alkyl substituent is highly dependent on the specific biological target and the desired therapeutic outcome.
Table 1: Comparison of N-Substituent Effects on Biological Activity
| N-Substituent Type | Biological Target/Application | Observed Effect on Activity | Source |
|---|---|---|---|
| N-Aryl | Hepatitis B Virus (HBV) | Generally higher inhibitory activity against HBV-DNA replication. | nih.gov |
| N-Aryl | AMPA Receptor | Manipulation of N-aryl groups led to a potent antagonist (perampanel). | nih.gov |
| N-Alkyl | Photophysics | Used in the synthesis of novel fluorophores. | scilit.com |
| N-Alkyl | General Synthesis | Azaenolate intermediates are used in the 1-alkylation of pyridinone-related structures. | researchgate.net |
The introduction of an alkyl group, such as the ethyl group in 1-ethyl-2(1H)-pyridinone, significantly impacts the molecule's physicochemical properties, particularly its lipophilicity. nih.govresearchgate.net Lipophilicity, often measured as the partition coefficient (Log P) or distribution coefficient (Log D), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.netnih.gov
An increase in lipophilicity, which typically accompanies the addition of alkyl chains, can enhance a compound's ability to cross biological membranes, including the blood-brain barrier (BBB). nih.govresearchgate.net However, this relationship is often parabolic; moderately lipophilic compounds frequently show the highest brain uptake. nih.gov Very high lipophilicity can lead to increased non-specific binding to plasma proteins, greater vulnerability to metabolic enzymes like P450, and faster clearance, which can reduce brain extraction. nih.gov Conversely, highly polar compounds tend to have high water solubility, rapid renal clearance, and limited BBB penetration. nih.gov
The 2(1H)-pyridinone scaffold itself is noted for its ability to achieve favorable drug-like properties, including metabolic stability, water solubility, and controlled lipophilicity. nih.govrsc.org Therefore, the N-ethyl group serves as a key modulator of these properties. By increasing lipophilicity compared to an unsubstituted N-H, the ethyl group can improve membrane permeation. However, it is a small alkyl group, which helps to avoid the pitfalls of excessive lipophilicity, potentially striking a balance that favors good metabolic stability and bioavailability. nih.govrsc.org
Table 2: Influence of N-Ethyl Group on Physicochemical and ADME Properties
| Property | General Effect of Alkyl Groups | Specific Implication of N-Ethyl Group | Source |
|---|---|---|---|
| Lipophilicity (LogP/LogD) | Increases lipophilicity. | Moderately increases lipophilicity, enhancing membrane permeability. | nih.govresearchgate.netresearchgate.net |
| Metabolic Stability | Can be vulnerable to P450 metabolism if too lipophilic. | Small size may help maintain the inherent metabolic stability of the pyridinone core. | nih.govnih.govrsc.org |
| Blood-Brain Barrier (BBB) Penetration | Can enhance penetration by increasing lipid solubility. | May improve BBB penetration, but avoids excessive lipophilicity that could be detrimental. | nih.govnih.gov |
| Aqueous Solubility | Decreases solubility. | Balances the inherent solubility of the pyridinone scaffold with improved membrane crossing. | nih.govrsc.org |
The 2(1H)-pyridinone ring contains key functional groups that are pivotal to its biological activity. The lactam structure features a carbonyl group (C=O), which is a hydrogen bond acceptor, and an amide proton (N-H in the unsubstituted form), which is a hydrogen bond donor. nih.govrsc.org This dual capability allows pyridinone derivatives to form crucial interactions with biological targets such as enzymes and receptors. nih.govrsc.org
For example, in studies of pyridinone-based anti-HIV-1 agents, the lactam N-H was shown to form a critical hydrogen bond with the amino acid residue Lys101 in the allosteric site of reverse transcriptase, an interaction that guarantees high antiviral activity. nih.gov The presence of other functional groups, such as hydroxyl (-OH) and amino (-NH2), can further enhance activity by providing additional hydrogen bonding opportunities. mdpi.com
Furthermore, the arrangement of the carbonyl oxygen and the ring nitrogen in the pyridinone scaffold can act as a bidentate ligand, enabling it to chelate metal ions. This property is significant as many enzymes rely on metal cofactors for their catalytic function. The ability to target metal active sites has been explored in the design of pyridinone derivatives, for instance, by using metal-binding pharmacophore libraries to identify fragments that can interact with dinuclear metal centers in viral enzymes. nih.gov
Table 3: Role of Functional Groups in 2(1H)-Pyridinone Activity
| Functional Group | Role | Example of Interaction | Source |
|---|---|---|---|
| Carbonyl (C=O) | Hydrogen Bond Acceptor | Interacts with H-bond donors on target proteins. | nih.govrsc.orgmdpi.com |
| Amide Proton (N-H) | Hydrogen Bond Donor | Forms H-bond with Lys101 in HIV-1 reverse transcriptase. | nih.gov |
| Hydroxyl (-OH), Amino (-NH2) | Hydrogen Bond Donors/Acceptors | Enhance binding affinity and antiproliferative activity. | mdpi.com |
| Pyridinone Core (C=O, N-H) | Metal Chelator | Can bind to metal cofactors (e.g., Mn2+, Mg2+) in enzyme active sites. | nih.gov |
Linkers are generally categorized based on their structural properties: nih.gov
Flexible Linkers: Often rich in small, polar amino acids like glycine (B1666218) and serine, they allow for a degree of movement between the connected domains. This can be crucial for allowing the two pharmacophores to simultaneously find their optimal binding positions on a target or on two different targets. nih.gov
Rigid Linkers: These linkers, which may incorporate alpha-helical structures or proline-rich sequences, provide a more defined spatial separation between the functional domains. This rigidity can be essential when a specific orientation is required to preserve the stability or bioactivity of the conjugate. nih.gov
Cleavable Linkers: Designed to be broken under specific physiological conditions (e.g., by enzymatic action), these linkers release the active pharmacophores at the target site. This approach is often used in prodrug design. nih.gov
Mathematical models demonstrate that linker length and flexibility significantly influence binding avidity and specificity in multivalent targeting constructs. nih.govelsevierpure.com An optimal linker design ensures that the attached pyridinone moiety and the other functional domain can engage with their respective targets effectively without steric hindrance, thereby maximizing the intended biological effect. nih.gov
Table 4: Properties of Linkers in Bifunctional Conjugates
| Linker Type | Common Composition | Key Function | Application Context | Source |
|---|---|---|---|---|
| Flexible | Glycine, Serine repeats | Allows movement and interaction between domains. | When optimal orientation requires conformational freedom. | nih.gov |
| Rigid | Alpha-helical peptides, Proline-rich sequences | Maintains a fixed distance and orientation. | When spatial separation is critical for activity. | nih.gov |
| Cleavable | Enzyme-specific substrates | Releases active domains at the target site. | Prodrug design and targeted drug delivery. | nih.govmedchemexpress.com |
Computational Approaches in SAR Derivation
Computational methods are indispensable tools for elucidating the structure-activity relationships of 2(1H)-pyridinone derivatives, accelerating the drug discovery process. researchgate.net These in silico techniques allow researchers to predict the biological activity of novel compounds and understand their interactions with target proteins before undertaking costly and time-consuming chemical synthesis. researchgate.netmdpi.com
Common computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. It was used to guide the introduction of different substituents at the C3 and C4 positions of the pyridinone scaffold to enhance interactions with key amino acid residues in anti-HIV agents. nih.gov
Pharmacophore Mapping: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Ligand-based pharmacophore mapping has been used to screen compound libraries for new hits. mdpi.com
Calculation of Molecular Descriptors: Computer programs can calculate a wide range of descriptors related to a molecule's topology, geometry, and electronic properties. mdpi.comwisdomlib.org These descriptors are then correlated with biological activity to build SAR models. For example, analysis of electrostatic potential maps has been applied to imidazo[1,2-a]pyridine (B132010) derivatives to guide the design of anti-tumor agents. mdpi.com
QSAR Studies for Predicting Biological Activity and Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models represent a further refinement of SAR studies, establishing a mathematical correlation between the chemical structure of a compound and a specific endpoint, such as biological activity or environmental toxicity. wisdomlib.orgbio-hpc.eu
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to create an equation that links these descriptors to their measured activity. wisdomlib.orgmdpi.com These models are powerful predictive tools in both drug design and environmental risk assessment. aftonchemical.com
For predicting biological activity, QSAR studies have been successfully applied to pyridinone derivatives. For example, models have been developed to predict the anti-HIV-1 activity of pyridinones, identifying key descriptors that influence their inhibitory potential. wisdomlib.orgnih.gov In another study, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to design and predict the antibacterial activity of new pyrimido-isoquinolin-quinones, a related heterocyclic family. mdpi.com
For predicting environmental fate, QSAR models are used by regulatory agencies to estimate properties like biodegradation, bioaccumulation, and ecotoxicity, thereby avoiding unnecessary animal testing. aftonchemical.com Computerized models such as the US EPA's EPI Suite™ can predict these endpoints based solely on chemical structure, providing crucial data for assessing the environmental impact of new and existing chemicals. aftonchemical.com The development of robust QSAR models for various toxicity endpoints is an active area of research, aiming to provide reliable predictions for large and diverse sets of chemical compounds. nih.govunc.edu
Table 5: Applications of QSAR Models for Pyridinone-like Compounds
| QSAR Application | Predicted Endpoint | Methodology/Model Type | Source |
|---|---|---|---|
| Biological Activity | Anti-HIV-1 Activity | Multiple Linear Regression using physicochemical and quantum chemical parameters. | wisdomlib.orgnih.gov |
| Biological Activity | Antibacterial Activity | 3D-QSAR (CoMFA, CoMSIA). | mdpi.com |
| Environmental Fate | Biodegradation, Bioaccumulation | US EPA's EPI Suite™ (e.g., BIOWIN™, BCFBAF™). | aftonchemical.com |
| Environmental Fate | Acute Toxicity (LD50) | Combinatorial QSAR, Consensus Modeling. | unc.edu |
Mechanisms of Biological Action at the Molecular Level
Enzyme Inhibition Mechanisms
Enzyme inhibition is a primary mechanism through which pyridinone-based compounds exert their biological effects. This involves the binding of the compound to an enzyme, which in turn blocks its activity. The nature of this inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively.
Binding to Enzyme Active Sites
The structural characteristics of the pyridinone ring, with its capacity for hydrogen bonding and hydrophobic interactions, make it a suitable scaffold for binding to the active sites of various enzymes. The lactam group of the pyridinone ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with key amino acid residues within the enzyme's active site. Molecular modeling studies of various pyridinone derivatives have shown that the pyridinone ring can fit into the binding pockets of enzymes, such as the allosteric site of glucokinase, where it can form crucial interactions with residues like Leu100 and Val106, and the lactam NH can form a hydrogen bond with Lys101. frontiersin.org
Specific Enzyme Targets
Research has identified several specific enzyme targets for pyridinone derivatives, highlighting their potential as therapeutic agents.
Reverse Transcriptase: Derivatives of pyridinone have been recognized as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov These compounds bind to a hydrophobic pocket in the RT enzyme, which is distinct from the active site for nucleoside binding. This binding induces a conformational change in the enzyme, thereby inhibiting its activity. The inhibitory potency is influenced by the nature of the template-primer, with some studies showing IC50 values in the nanomolar range. nih.gov
PDE3: While direct studies on 1-ethyl-2(1H)-pyridinone as a phosphodiesterase 3 (PDE3) inhibitor are limited, the broader class of pyridinone derivatives has been investigated for this activity. nih.govjchemrev.com PDE3 inhibitors increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by preventing its degradation, leading to positive inotropic and vasodilatory effects. wikipedia.orgcvpharmacology.com Pyridinone-based compounds have been explored as potential PDE3 inhibitors for the treatment of heart failure. nih.govjchemrev.com
DNA Gyrase B: Pyrazolopyridone derivatives have been identified as inhibitors of the ATPase subunit of DNA gyrase B (GyrB), an essential enzyme in bacterial DNA replication. nih.gov Structure-guided design has led to the development of potent inhibitors with antibacterial activity against Gram-positive pathogens. The N-ethyl substitution on the pyridone ring has been found to be effective against Staphylococcus aureus. nih.gov
IDH1: Pyridinone-thiohydantoin derivatives have been developed as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). nih.gov These inhibitors have been shown to reduce the levels of the oncometabolite D-2-hydroxyglutarate (D2HG) and suppress the self-renewal of stem-like cancer cells. nih.gov The pyridinone ring was introduced to improve properties by increasing hydrogen bond acceptor capabilities. frontiersin.org
PIM-1: The PIM-1 kinase, a serine/threonine kinase involved in cell cycle regulation and apoptosis, is another target for pyridinone derivatives. Some 1-ethyl-2-dihydroquinolone derivatives have shown significant inhibition of PI3K, a related kinase. researchgate.net A specific Pim-1 inhibitor, 3-cyano-4-phenyl-6-(3-bromo-6-hydroxy)phenyl-2(1H)-pyridone, has been shown to exhibit increased suppressive activity in in vitro-expanded T reg cells. cvpharmacology.com
c-Src Kinase: A series of 2-pyridone derivatives have been synthesized and evaluated for their inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase implicated in cancer. nih.gov One derivative, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, exhibited the highest c-Src kinase inhibition with an IC50 value of 12.5μM. nih.gov
Receptor Modulation
The pyridone scaffold is also a key feature in molecules designed to modulate the activity of various receptors. This modulation can be either agonistic (activating the receptor) or antagonistic (blocking the receptor).
N-aryl-2-pyridone-3-carboxamide derivatives have been synthesized and tested as agonists for the human cannabinoid receptor type II (CB2R). researchgate.netnih.gov Molecular docking studies have shown that the pyridone core acts as a central scaffold within the binding site, directing substituents into the binding cavities and engaging in hydrophobic and π-π interactions with key residues. nih.gov
Furthermore, a series of pyrimidinone and pyridinone derivatives have been reported as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3). frontiersin.org Additionally, pyridone-based compounds have been investigated as EP3 receptor antagonists. molsimlab.com
Metal Chelation in Biological Systems
Hydroxypyridinones are well-established as potent chelators of hard metal ions, particularly iron(III). This property is attributed to the presence of a bidentate (O,O) donor set, which can form stable complexes with metal ions.
The N-hydroxy-type 2-pyridones contain hydroxamate moieties, which are known for their iron-chelating activity. This chelation can be beneficial in competing for iron in biological systems, which is essential for the growth of many organisms.
Stability Constants and Affinity for Metal Ions
Molecular Docking and Dynamics Studies for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the interactions between ligands like 1-ethyl-2(1H)-pyridinone and their biological targets at an atomic level. mdpi.comnih.govnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site, providing insights into binding affinity and the nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net For instance, docking studies of pyridone derivatives have been used to understand their binding modes as glucokinase activators, cannabinoid receptor agonists, and inhibitors of various enzymes. nih.gov
Hydrogen Bonding Networks in Binding Pockets
The 2-pyridinone scaffold is well-suited for establishing critical hydrogen bonds within a protein's active site. The lactam moiety, with its carbonyl oxygen and, in the parent 2(1H)-pyridinone, an N-H group, can act as both a hydrogen bond acceptor and donor. In the case of 1-ethyl-2(1H)-pyridinone, the hydrogen bond donating capacity of the ring nitrogen is absent due to the ethyl substitution. However, the carbonyl oxygen remains a potent hydrogen bond acceptor, a feature crucial for molecular recognition.
Molecular modeling studies of various pyridinone derivatives have shown that the pyridinone ring can position itself between amino acid residues like leucine (B10760876) and valine. This orientation facilitates the formation of a hydrogen bond between the lactam's carbonyl oxygen and a suitable donor group from the protein, such as the backbone amide of an amino acid or the side chain of residues like lysine (B10760008). For instance, in some contexts, the pyridinone moiety is observed to engage in a crucial hydrogen bond with the side chain of a lysine residue (Lys101) nih.gov.
The strength and geometry of these hydrogen bonds are critical for the stability of the ligand-protein complex. The interaction between the active site and the surrounding protein environment plays a fundamental role in the catalytic activity, and hydrogen bonds are key contributors to this interplay rsc.org.
Table 1: Potential Hydrogen Bonding Interactions of 2(1H)-Pyridinone, 1-ethyl- in a Protein Binding Pocket
| Interacting Group on 2(1H)-Pyridinone, 1-ethyl- | Potential Hydrogen Bond Donor from Protein | Example Amino Acid Residues |
| Carbonyl Oxygen (C=O) | Backbone Amide (N-H) | Glycine (B1666218), Alanine, Valine |
| Carbonyl Oxygen (C=O) | Side Chain Amine (-NH3+) | Lysine |
| Carbonyl Oxygen (C=O) | Side Chain Hydroxyl (-OH) | Serine, Threonine, Tyrosine |
| Carbonyl Oxygen (C=O) | Side Chain Amide (-CONH2) | Asparagine, Glutamine |
Hydrophobic Interactions
Hydrophobic interactions are a major driving force for the binding of small molecules to proteins. The 1-ethyl group and the hydrocarbon portion of the pyridinone ring of 2(1H)-Pyridinone, 1-ethyl- contribute to its lipophilic character, enabling it to engage in favorable hydrophobic contacts within the binding pocket.
These interactions typically involve the burial of the nonpolar surfaces of the ligand and protein, displacing ordered water molecules and resulting in a net increase in entropy, which is thermodynamically favorable. Docking studies of pyridinone-containing compounds have revealed their capacity to form multiple hydrophobic interactions with amino acid residues.
For instance, the pyridinone ring itself can be situated in a hydrophobic pocket lined by residues such as leucine and valine nih.gov. The 1-ethyl group provides an additional point of hydrophobic interaction, potentially fitting into a smaller, complementary nonpolar cavity. The optimization of such hydrophobic interactions is a key strategy in drug design to enhance binding affinity and selectivity plos.org. The addition of even a small alkyl group, like the ethyl group in this compound, can significantly impact the binding affinity due to these favorable hydrophobic contacts mdpi.com.
Table 2: Potential Hydrophobic Interactions of 2(1H)-Pyridinone, 1-ethyl- in a Protein Binding Pocket
| Hydrophobic Moiety of 2(1H)-Pyridinone, 1-ethyl- | Interacting Amino Acid Side Chains | Type of Interaction |
| Ethyl Group (-CH2CH3) | Alkyl groups (e.g., from Alanine, Valine, Leucine, Isoleucine) | van der Waals forces |
| Pyridinone Ring (C-H bonds) | Aromatic rings (e.g., from Phenylalanine, Tyrosine, Tryptophan) | π-π stacking, π-alkyl |
| Pyridinone Ring (C-H bonds) | Alkyl groups (e.g., from Alanine, Valine, Leucine, Isoleucine) | van der Waals forces |
Applications Beyond Medicinal Chemistry
2(1H)-Pyridinone Derivatives as Building Blocks in Organic Synthesis
The 2(1H)-pyridinone ring is a valuable synthon for the construction of complex heterocyclic systems. rsc.orgnih.gov Its derivatives are employed in a variety of synthetic transformations, including multicomponent reactions and cycloadditions, to generate diverse molecular architectures. nih.govnih.gov The reactivity of the pyridinone core allows for functionalization at various positions, making it a versatile building block. rsc.org
The synthesis of substituted 2-pyridone derivatives can be achieved through several routes, including the condensation of dicarbonyl compounds with amines or amides. nih.govfrontiersin.org For instance, a one-pot synthesis of 2-(1H)-pyridinone derivatives can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, catalyzed by L-proline. nih.gov Another approach involves the reaction of ethyl acetoacetate (B1235776) with aqueous ammonia (B1221849) to form an imino ester, which then undergoes condensation with diethyl malonate. nih.gov These methods provide access to a wide range of substituted pyridones that can be further elaborated.
The 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) scaffold, a related structure, is extensively used as a precursor in the synthesis of bioactive molecules. nih.govresearchgate.net Multicomponent reactions are a common strategy to access these structures, often utilizing Meldrum's acid, a β-ketoester, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.net
The following table summarizes selected synthetic methods for preparing 2(1H)-pyridinone derivatives, which can be adapted for the synthesis of analogs of 1-ethyl-2(1H)-pyridinone.
| Starting Materials | Reagents/Catalyst | Product Type | Reference |
| Dimethyl 3-oxopentanedioate, DMF-DMA, primary amine | L-proline | 2-(1H)-pyridinone | nih.gov |
| Ethyl acetoacetate, diethyl malonate | Aqueous ammonia | Ethyl 4-hydroxy-2-pyridinone-3-carboxylate | nih.gov |
| Meldrum's acid, β-ketoester, aromatic aldehyde, ammonium acetate | Acetic acid | 3,4-Dihydro-2(1H)-pyridone | nih.govresearchgate.net |
| Cyanoacetamide, aryl aldehydes, ethyl acetoacetate, ammonium acetate | Pyridine (B92270) | Polysubstituted dihydropyridone | nih.gov |
Role of 2(1H)-Pyridinones in Coordination Chemistry and Metallosupramolecular Architectures
The 2(1H)-pyridinone ligand and its derivatives are well-established in coordination chemistry, where they can bind to a variety of metal ions. wikipedia.org The oxygen and nitrogen atoms of the pyridinone ring can act as a bidentate chelating ligand or as a bridging ligand between two metal centers. wikipedia.orgnih.gov This versatility allows for the construction of a wide range of coordination complexes and metallosupramolecular architectures. ncn.gov.pl
Derivatives of 2(1H)-pyridinone, such as hydroxypyridinones, are particularly effective chelating agents for hard metal ions like Fe(III), Al(III), and Ga(III). acs.orgmdpi.com The specific substitution on the pyridinone ring, including the presence of an N-ethyl group, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and structure of the resulting metal complexes.
The self-assembly of metal ions and pyridinone-containing ligands can lead to the formation of discrete, high-order structures such as cages, helices, and grids. acs.orgnih.gov These metallosupramolecular assemblies have potential applications in catalysis, host-guest chemistry, and molecular recognition. For example, terpyridine-based ligands, which incorporate pyridine-like units, are known to form stable complexes with various metal ions, leading to diverse macromolecular materials. nih.gov
The table below highlights some of the metal ions and the types of structures formed with 2(1H)-pyridinone and its derivatives.
| Ligand Type | Metal Ion(s) | Resulting Structure/Complex Type | Reference |
| 2-Pyridone derivatives | General | 1,3-bridging ligand | wikipedia.org |
| 3-Hydroxy-4-pyridinone derivative | Cu(II) | 1:2, 2:2, 4:3, 1:1, and 2:1 Cu(II)/Ligand complexes | nih.gov |
| 1-Ethyl-3-hydroxy-2-methyl-4-pyridinone | Al(III), Ga(III) | Exoclathrate matrix | acs.org |
| Pseudoterpyridine bis-hydrazone | Zn(II) | Metallosupramolecular complexes | acs.org |
Potential in Material Science
The unique properties of 2(1H)-pyridinone derivatives are also being explored in the field of material science. The ability of these compounds to form well-ordered crystalline structures and to coordinate with metal ions makes them attractive for the development of new functional materials.
One notable example is 1-ethyl-2,6-dimethyl-4(1H)-pyridinone, trihydrate, which has been identified as a potential nonlinear optical (NLO) crystalline material. researchgate.net NLO materials are crucial for applications in optoelectronics and photonics, including frequency conversion and optical switching. The non-centrosymmetric crystal structure of this derivative is a key factor for its second harmonic generation capabilities. researchgate.net
Furthermore, the incorporation of pyridinone-based ligands, such as terpyridines derived from biomass, into materials can impart specific functionalities. mdpi.com These functional materials have shown promise in applications like dye-sensitized solar cells (DSSCs) for photovoltaic energy conversion and as heterogeneous catalysts. mdpi.com The ability to graft these molecules onto surfaces like titanium dioxide is a key strategy in developing these applications. mdpi.com
The following table provides an overview of the potential applications of 2(1H)-pyridinone derivatives in material science.
| Compound/Derivative | Application Area | Key Property/Function | Reference |
| 1-Ethyl-2,6-dimethyl-4(1H)-pyridinone, trihydrate | Nonlinear Optics | Second Harmonic Generation | researchgate.net |
| Biomass-derived Terpyridines | Photovoltaics (DSSCs) | Sensitizer ("dye") | mdpi.com |
| Biomass-derived Terpyridines | Heterogeneous Catalysis | Photocatalyst for H₂ generation | mdpi.com |
| 3-Hydroxy-2-methyl-4(1H)-pyridinone appended to an azamacrocycle | Antioxidant Materials | Chelating ability diminishes antioxidant activity upon Cu(II) coordination | nih.gov |
Environmental Fate and Biodegradation of 2 1h Pyridinone Compounds
Biodegradation Pathways and Mechanisms for N-Heterocycles
The microbial breakdown of N-heterocyclic compounds is a key process in their removal from the environment. While specific pathways for 2(1H)-Pyridinone, 1-ethyl- are not extensively documented, the degradation of related pyridine (B92270) and pyridinone structures provides valuable insights into its likely metabolic fate.
The initial and often rate-limiting step in the aerobic biodegradation of many N-heteroaromatic compounds is hydroxylation. This process, frequently catalyzed by molybdenum hydroxylases, introduces a hydroxyl group onto the aromatic ring, utilizing a water molecule as the oxygen source. This enzymatic action increases the polarity of the molecule, making it more susceptible to subsequent enzymatic attack. Following hydroxylation, the heterocyclic ring is typically cleaved by dioxygenases, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways.
For instance, the biodegradation of pyridine, the parent compound of pyridinones, has been studied in various bacteria. In some pathways, pyridine is first hydroxylated to form 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with 2(1H)-pyridinone. This intermediate can then undergo further hydroxylation and ring cleavage. In a pathway elucidated in Arthrobacter sp., the degradation of pyridine is initiated by a two-component flavin-dependent monooxygenase that directly cleaves the pyridine ring without a prior hydroxylation step. The resulting intermediates are then further processed by a dehydrogenase and an amidohydrolase to yield succinic acid, a common cellular metabolite. nih.govnih.gov
The presence of an ethyl group at the nitrogen atom in 2(1H)-Pyridinone, 1-ethyl- is expected to influence its biodegradation. The N-substituent can affect the electronic properties of the ring and may be a target for initial enzymatic modification, such as N-dealkylation, before or after ring cleavage. The degradation of N-substituted pyridinones can proceed through various enzymatic reactions, as illustrated by the diverse metabolic capabilities of microorganisms.
Table 1: Key Enzymes in the Biodegradation of N-Heterocyclic Compounds
| Enzyme Class | Function | Example Substrates |
| Molybdenum Hydroxylases | Initial hydroxylation of the aromatic ring | Pyridine, Quinoline |
| Flavin-dependent Monooxygenases | Oxidative cleavage of the pyridine ring | Pyridine |
| Dioxygenases | Ring cleavage of hydroxylated intermediates | 2,5-dihydroxypyridine |
| Amidohydrolases | Hydrolysis of amide bonds in ring cleavage products | (Z)-N-(4-oxobut-1-enyl)formamide |
| Dehydrogenases | Oxidation of intermediates | Succinate semialdehyde |
Prediction of Environmental Parameters using QSPR
Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. These models are particularly valuable for assessing the environmental risk of new or untested compounds, reducing the need for extensive and costly experimental studies. ecetoc.org
QSPR models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. By identifying and quantifying specific molecular features, known as descriptors, it is possible to develop mathematical relationships that can predict a variety of environmental parameters. These descriptors can include constitutional indices (e.g., molecular weight), topological indices (e.g., branching), quantum chemical descriptors (e.g., dipole moment), and hydrophobic parameters (e.g., the octanol-water partition coefficient, logP).
For N-heterocyclic compounds, QSPR models have been developed to predict a range of environmental endpoints, including biodegradability, soil sorption, bioconcentration, and aquatic toxicity.
A study on the biodegradability of 194 N-heterocyclic compounds using a QSPR approach identified several molecular fragments that were statistically linked to either enhanced or poor biodegradability. Activating fragments, which promote biodegradation, often correspond to sites susceptible to enzymatic attack by amidohydrolases or molybdenum hydroxylases. Conversely, inactivating fragments may hinder enzymatic recognition or reaction. researchgate.netnih.govunimib.it This information can be used to predict the likelihood of biodegradation for a compound like 2(1H)-Pyridinone, 1-ethyl-.
The soil sorption coefficient (Koc) is a critical parameter that determines a chemical's mobility in soil and its potential to leach into groundwater. QSPR models for Koc often use descriptors related to hydrophobicity and molecular size. researchgate.net For a compound like 2(1H)-Pyridinone, 1-ethyl-, its Koc value will influence its distribution between soil organic matter and the soil solution.
The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in aquatic organisms from the surrounding water. QSPR models for BCF are crucial for assessing the potential for bioaccumulation in food chains. mdpi.com
Aquatic toxicity , often expressed as the concentration lethal to 50% of a test population (LC50) or the concentration that causes a specific effect in 50% of the population (EC50), can also be predicted using QSPR models. These models help in the early identification of potentially hazardous chemicals to aquatic ecosystems. nih.govoptibrium.com
Table 2: Predicted Environmental Parameters for a Hypothetical N-substituted Pyridinone using QSPR Models
| Environmental Parameter | Predicted Value Range | Key Molecular Descriptors | Modeling Method |
| Ready Biodegradability | Not readily biodegradable | Presence of specific inactivating fragments | Classification Model |
| Soil Sorption Coefficient (log Koc) | 1.5 - 2.5 | LogP, Molecular Weight, Polar Surface Area | Multiple Linear Regression (MLR) |
| Bioconcentration Factor (log BCF) | 0.5 - 1.5 | LogP, Molecular Size | Linear and Non-linear Regression |
| Aquatic Toxicity (log LC50 in mg/L) | 1.0 - 2.0 (to fish) | LogP, Dipole Moment, Hydrogen Bond Acceptors | Artificial Neural Network (ANN) |
Note: The values in this table are illustrative for a hypothetical N-substituted pyridinone and are not specific experimental data for 2(1H)-Pyridinone, 1-ethyl-. The actual values would depend on the specific QSPR model and the calculated descriptors for the compound.
The application of validated QSPR models provides a scientifically robust and efficient approach to estimate the environmental fate of 2(1H)-Pyridinone, 1-ethyl-, and other related compounds, thereby supporting informed environmental risk assessment and management.
Q & A
Basic: What are the most reliable synthetic routes for preparing 2(1H)-Pyridinone, 1-ethyl-?
The compound can be synthesized via base-catalyzed intramolecular cyclization of appropriately substituted precursors. For example, N-(3-oxoalkenyl)amides undergo aldol-type cyclization under basic conditions to form the 2(1H)-pyridinone core . Optimization of reaction conditions (e.g., NaOH in THF or DMF at 0–25°C) is critical to minimize side reactions. Substituents on the amide group influence cyclization efficiency; electron-withdrawing groups enhance ring closure, while steric hindrance may reduce yields. Validate purity using HPLC or GC-MS, and confirm regiochemistry via NOESY NMR or X-ray crystallography.
Basic: What spectroscopic techniques are essential for characterizing 2(1H)-Pyridinone, 1-ethyl-?
- NMR (¹H/¹³C): Key signals include the pyridinone NH proton (δ 10–12 ppm, broad) and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.5 ppm for CH₂) .
- IR: Detect the carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ and NH stretch at ~3200 cm⁻¹.
- Mass Spectrometry: Confirm molecular weight (133.16 g/mol) via ESI-MS or EI-MS. Base peaks often correspond to fragmentation at the ethyl-substituted nitrogen .
Advanced: How do substituents on the pyridinone ring influence reactivity in medicinal chemistry applications?
Substituents modulate electronic and steric profiles , impacting binding to biological targets. For example:
- Electron-donating groups (e.g., methyl) increase electron density at the carbonyl oxygen, enhancing hydrogen-bonding interactions with enzymes like kinases or proteases .
- Bulky substituents (e.g., phenyl) may sterically hinder cyclization or reduce solubility, requiring co-solvents (DMSO/water mixtures) for in vitro assays .
- SAR studies on antimalarial 4(1H)-pyridinone hybrids highlight the importance of substituent positioning for activity; analogous strategies apply to 1-ethyl derivatives .
Advanced: How can researchers resolve contradictions in reported reaction yields for 2(1H)-Pyridinone derivatives?
Discrepancies often arise from:
- Reagent purity: Trace moisture in NaH or THF can deactivate catalysts (e.g., Pd(PPh₃)₄) in cross-coupling steps .
- Substituent electronic effects: Electron-deficient amides cyclize faster but may form byproducts under prolonged heating. Monitor reactions via TLC or in situ FTIR .
- Workup protocols: Acidic extraction (pH 4–5) minimizes loss of pyridinone NH protons. Document solvent ratios and temperature rigorously.
Advanced: What computational methods predict the reactivity of 2(1H)-Pyridinone, 1-ethyl- in nucleophilic substitutions?
- DFT calculations (B3LYP/6-31G):* Model transition states for nucleophilic attack at the carbonyl carbon. Ethyl groups increase steric strain, reducing accessibility for bulky nucleophiles .
- Molecular docking: Predict binding modes in enzyme active sites (e.g., HIV-1 RT or bacterial topoisomerases) using PyMOL or AutoDock. Focus on π-π stacking with aromatic residues and H-bonding with catalytic aspartates .
Basic: What are the solubility challenges for 2(1H)-Pyridinone, 1-ethyl- in aqueous systems?
The compound is sparingly soluble in water (<1 mg/mL) due to hydrophobic ethyl and pyridinone groups. Use co-solvents (e.g., 10–20% DMSO or ethanol) or prepare salt forms (e.g., hydrochloride) to improve bioavailability. Solubility can be quantified via UV-Vis at λmax ~260 nm .
Advanced: How to distinguish regioisomers in substituted 2(1H)-Pyridinone derivatives?
- 2D NMR (HSQC/HMBC): Correlate NH protons with adjacent carbonyl carbons. In 1-ethyl derivatives, HMBC cross-peaks link the ethyl CH₂ to N1 and C2 .
- X-ray crystallography: Resolve ambiguity in substituent positioning (e.g., ethyl vs. methyl groups on nitrogen).
- Mass fragmentation patterns: Ethyl-substituted isomers show distinct cleavage pathways compared to methyl or vinyl analogs .
Basic: What safety protocols are recommended for handling 2(1H)-Pyridinone, 1-ethyl-?
- PPE: Use nitrile gloves, lab coat, and goggles.
- Ventilation: Perform reactions in a fume hood due to potential dust formation.
- Waste disposal: Neutralize acidic/basic residues before disposal. Refer to SDS for CAS 13337-79-6 .
Advanced: What strategies optimize the scalability of 2(1H)-Pyridinone, 1-ethyl- synthesis?
- Flow chemistry: Continuous reactors improve heat transfer and reduce side reactions in cyclization steps.
- Catalyst recycling: Immobilize Pd catalysts on silica or polymers for Suzuki-Miyaura couplings .
- DoE (Design of Experiments): Statistically optimize solvent ratios (THF/H₂O), temperature, and catalyst loading .
Advanced: How do structural modifications impact the metabolic stability of 1-ethyl-2(1H)-Pyridinone derivatives?
- Ethyl group metabolism: Cytochrome P450 enzymes (CYP3A4) may oxidize the ethyl chain to a carboxylic acid, reducing half-life. Introduce fluorine atoms to block oxidation .
- LogP adjustments: Reduce hydrophobicity (e.g., via polar substituents) to enhance renal clearance. Use LC-MS/MS to quantify metabolites in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
